5-Methylsulfinyl-4-[4-(trifluoromethyl)phenyl]-2-[6-(trifluoromethyl)pyridin-3-yl]pyrimidine
Description
Properties
CAS No. |
958559-82-5 |
|---|---|
Molecular Formula |
C18H11F6N3OS |
Molecular Weight |
431.4 g/mol |
IUPAC Name |
5-methylsulfinyl-4-[4-(trifluoromethyl)phenyl]-2-[6-(trifluoromethyl)pyridin-3-yl]pyrimidine |
InChI |
InChI=1S/C18H11F6N3OS/c1-29(28)13-9-26-16(11-4-7-14(25-8-11)18(22,23)24)27-15(13)10-2-5-12(6-3-10)17(19,20)21/h2-9H,1H3 |
InChI Key |
BQAASGZAVGPETJ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)C1=CN=C(N=C1C2=CC=C(C=C2)C(F)(F)F)C3=CN=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrimidine ring’s electron-deficient nature, due to trifluoromethyl groups and sulfinyl moieties, facilitates nucleophilic attacks at specific positions.
-
Position 4 and 6 Reactivity :
The trifluoromethylphenyl group at position 4 stabilizes the ring via electron-withdrawing effects, directing nucleophiles (e.g., amines, alkoxides) to positions 2 or 6. For example, substitution at position 6 with piperazine derivatives has been reported under mild conditions (DMF, 60°C) to yield analogues with retained bioactivity . -
Methylsulfinyl Group as a Leaving Group :
The methylsulfinyl (-S(O)CH₃) moiety can act as a leaving group under basic conditions. In Pummerer-type reactions, sulfoxides activated by triflic anhydride undergo displacement with nucleophiles (e.g., fluoropyridines) .
Oxidation-Reduction Reactions
The methylsulfinyl group is redox-active, enabling controlled transformations:
-
Oxidation to Sulfone :
Treatment with mCPBA (meta-chloroperbenzoic acid) converts the sulfinyl group to a sulfone, enhancing metabolic stability . -
Reduction to Thioether :
Using agents like NaBH₄ or PPh₃ reduces the sulfoxide to a thioether (-S-CH₃), altering electronic properties and binding affinity.
Cross-Coupling Reactions
The aryl and pyridyl substituents participate in Pd-catalyzed couplings:
Cycloaddition and Ring Functionalization
The pyrimidine core engages in [3+2] cycloadditions and annulations:
-
With Enolates :
Reacts with β-ketoesters under microwave irradiation to form fused pyrazolo[3,4-d]pyrimidines, expanding the heterocyclic system . -
Huisgen Cycloaddition :
The electron-deficient pyrimidine ring participates in azide-alkyne click reactions, enabling bioconjugation .
Functionalization of Trifluoromethyl Groups
While CF₃ groups are typically inert, they can undergo selective transformations:
-
Hydrolysis :
Under strongly acidic conditions (H₂SO₄, 100°C), CF₃ converts to COOH, though this is rare and low-yielding . -
Radical Reactions :
UV irradiation with persulfate generates CF₂ radicals for C–H functionalization .
Key Reaction Data Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
However, several analogous pyrimidine and pyridine derivatives are documented, enabling indirect comparisons based on substituent effects and molecular properties.
Substituent Analysis
Key Observations :
- Trifluoromethyl Groups : The target compound features two trifluoromethyl groups, which enhance lipophilicity and metabolic stability compared to analogs with single trifluoromethyl or chlorine substituents (e.g., ).
- Sulfinyl vs. Sulfonyl/Sulfanyl : The methylsulfinyl group (S=O) may confer distinct redox properties compared to sulfonyl (SO₂) or sulfanyl (S–) groups in analogs (e.g., ). Sulfinyl groups are less electron-withdrawing than sulfonyl but more polar than sulfanyl.
Limitations of Available Data
- No direct pharmacological or crystallographic data for the target compound are available in the provided evidence.
- Comparisons rely on structural analogs and inferred properties. For example, the methylsulfonyl pyrimidine in shows how sulfonyl groups influence conformation, but extrapolation to sulfinyl analogs is speculative.
Q & A
Q. What synthetic methodologies are optimal for constructing the pyrimidine core in 5-methylsulfinyl derivatives, and how do reaction conditions influence yield?
The synthesis of pyrimidine derivatives often employs multi-step strategies. For example, intermediate pyrimidine rings can be formed via Biginelli-type reactions or cyclocondensation of thioureas with β-diketones. Key steps include:
- Solvent selection : Polar aprotic solvents like DMSO enhance reactivity for sulfinyl group introduction (e.g., methylsulfinyl attachment via oxidation of methylthio precursors) .
- Temperature control : Maintaining 60–80°C prevents decomposition of trifluoromethyl-substituted intermediates .
- Purification : Column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) isolates products with >95% purity .
Q. How can NMR and X-ray crystallography resolve ambiguities in the regiochemistry of trifluoromethyl substituents on pyrimidine rings?
- 1H/19F NMR : Chemical shifts for CF3 groups near pyrimidine N1 appear as distinct triplets (δ ~ -60 ppm in 19F NMR). Coupling constants (J = 12–15 Hz) confirm proximity to nitrogen .
- XRD : Dihedral angles between the pyrimidine ring and aryl/heteroaryl substituents (e.g., 12.8° for phenyl vs. 86.1° for 4-methoxyphenyl groups) validate regiochemistry .
Q. What spectroscopic techniques are critical for confirming sulfinyl group incorporation in this compound?
- IR spectroscopy : S=O stretching vibrations at 1020–1070 cm⁻¹ .
- Mass spectrometry : ESI-MS molecular ion peaks at m/z 471.1 (M+H)+, with fragmentation patterns showing loss of SO (64 Da) .
Q. How do researchers assess the stability of the methylsulfinyl moiety under varying pH conditions?
- Accelerated stability studies : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via HPLC (C18 column, 0.1% TFA/ACN gradient). Sulfinyl groups degrade rapidly at pH < 2 (hydrolysis to sulfonic acid) and pH > 10 (disproportionation) .
Q. What computational methods predict the compound’s solubility and logP for formulation in biological assays?
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to compute dipole moments and polar surface areas.
- LogP prediction : Use Molinspiration or ACD/Labs software, accounting for CF3 (highly hydrophobic) and sulfinyl (polar) groups. Experimental logP (octanol/water) ranges from 2.8–3.2 .
Advanced Research Questions
Q. How can conformational analysis explain discrepancies in bioactivity data between polymorphs of trifluoromethylpyrimidine derivatives?
- Crystal packing effects : Polymorphs with intramolecular N–H⋯N hydrogen bonds (e.g., six-membered ring closure) exhibit reduced solubility and altered membrane permeability compared to non-hydrogen-bonded forms .
- Activity correlation : Polymorphs with dihedral angles <20° between pyrimidine and aryl groups show enhanced antimicrobial activity due to planar conformations facilitating target binding .
Q. What strategies resolve contradictions in reported IC50 values for kinase inhibition assays involving this compound?
- Assay standardization : Use ATP concentrations calibrated to physiological levels (1 mM) to avoid false positives from ATP competition .
- Control for redox activity : Add 1 mM DTT to buffer to prevent sulfinyl group reduction, which artificially inflates inhibition potency .
Q. How do steric and electronic effects of the 6-(trifluoromethyl)pyridin-3-yl group influence π-π stacking in protein binding pockets?
- Electrostatic potential maps : CF3 groups create electron-deficient regions, enhancing stacking with aromatic residues (e.g., Phe in kinase ATP pockets).
- Steric clashes : Molecular dynamics simulations reveal that the pyridinyl group’s ortho-CF3 substituent limits rotational freedom, favoring a binding pose with ΔG = -9.2 kcal/mol .
Q. What mechanistic insights explain the compound’s dual antibacterial and anticancer activity?
Q. How can researchers reconcile conflicting crystallography data on hydrogen bonding in sulfinyl-containing pyrimidines?
- Variable-temperature XRD : Conduct experiments at 100 K and 298 K to identify temperature-dependent H-bond formation (e.g., C–H⋯O interactions in crystal packing ).
- Neutron diffraction : Resolve ambiguous proton positions in sulfinyl groups, which are poorly visualized by X-rays due to low electron density .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
